

Unveiling the Stereochemistry of Tetraphenylstibonium Bromide: A Technical Guide

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Compound of Interest

Compound Name: Tetraphenylstibonium bromide

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This technical guide provides a comprehensive analysis of the molecular geometry of **tetraphenylstibonium bromide** (Ph_4SbBr), a compound of interest to researchers, scientists, and professionals in the field of drug development. Leveraging crystallographic data, this document outlines the precise spatial arrangement of its constituent atoms, offering insights into its structural characteristics.

Core Molecular Structure: A Distorted Trigonal Bipyramid

The molecular geometry of **tetraphenylstibonium bromide** is characterized by a central antimony (Sb) atom coordinated to four phenyl groups and one bromide ion. X-ray crystallographic studies have unequivocally established that the geometry around the antimony atom is best described as a distorted trigonal bipyramid.^[1]

In this configuration, three of the phenyl groups occupy the equatorial positions, forming a triangular plane around the central antimony atom. The fourth phenyl group and the bromide ion are situated at the apical positions, directly opposite each other along the principal axis of the molecule. This arrangement leads to a non-uniform distribution of bond lengths and angles, a key feature of this compound's stereochemistry.

Quantitative Structural Parameters

The precise bond lengths and angles of **tetraphenylstibonium bromide** have been determined through single-crystal X-ray diffraction. These data are crucial for understanding the steric and electronic environment of the antimony center and are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	a = 16.293(3) Å
b = 10.616(3) Å	
c = 12.507(2) Å	
β = 105.60(1)°	
Bond Lengths	
Apical Sb-Br	2.965(1) Å
Apical Sb-C	2.151(9) Å
Mean Equatorial Sb-C	2.102(9) Å

Table 1: Crystallographic and Bond Length Data for **Tetraphenylstibonium Bromide**.[\[1\]](#)

The significant elongation of the apical Sb-Br bond is a noteworthy feature, suggesting a more labile interaction compared to the covalent Sb-C bonds. The distinction between the apical and equatorial Sb-C bond lengths further underscores the distorted nature of the trigonal bipyramidal geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

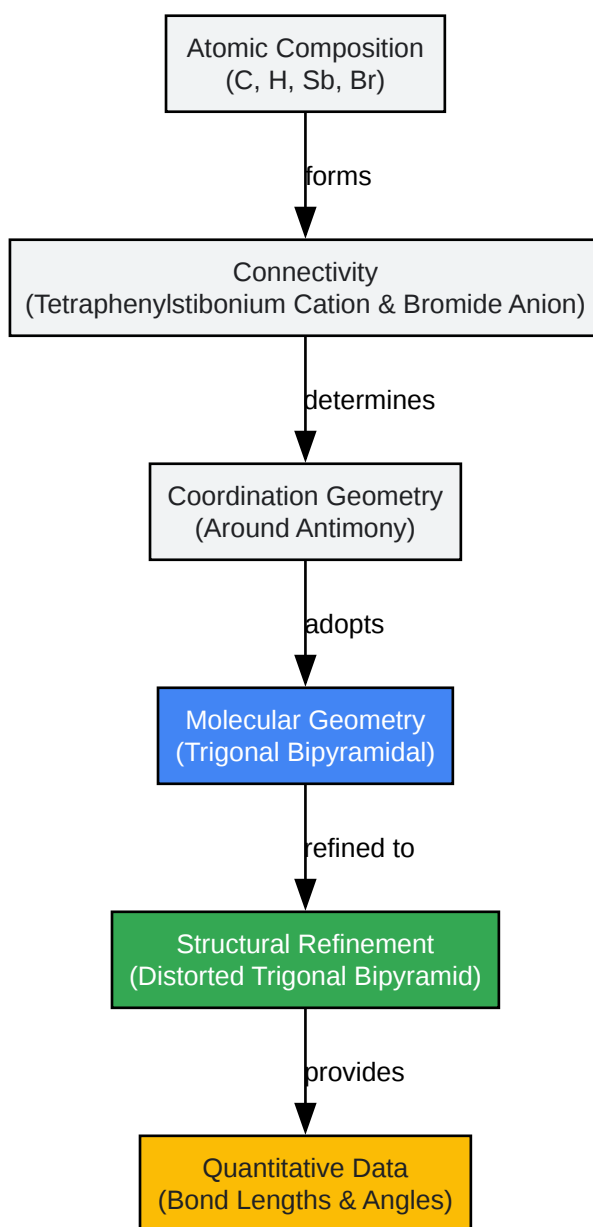
The determination of the molecular structure of **tetraphenylstibonium bromide** was achieved through the well-established technique of single-crystal X-ray diffraction. The general

experimental workflow for such an analysis is as follows:

- **Crystal Growth:** High-quality single crystals of **tetraphenylstibonium bromide** are grown from a suitable solvent by methods such as slow evaporation or cooling.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationship of Molecular Geometry

The following diagram illustrates the logical hierarchy of the structural determination of **tetraphenylstibonium bromide**, from the fundamental atomic composition to the detailed molecular geometry.



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*Figure 1: Logical flow from atomic composition to the refined molecular geometry of **tetraphenylstibonium bromide**.*

This in-depth guide provides a foundational understanding of the molecular geometry of **tetraphenylstibonium bromide**. The presented data and methodologies are essential for researchers engaged in fields where the precise three-dimensional structure of a molecule dictates its properties and interactions.

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References

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